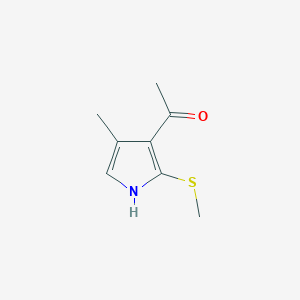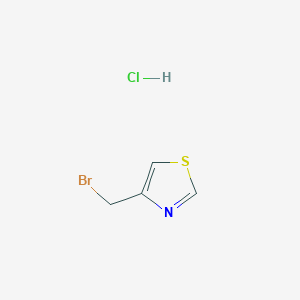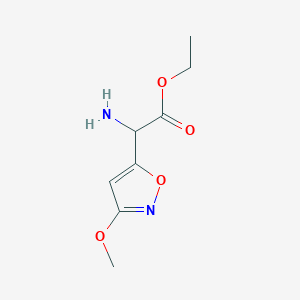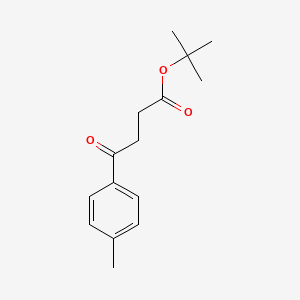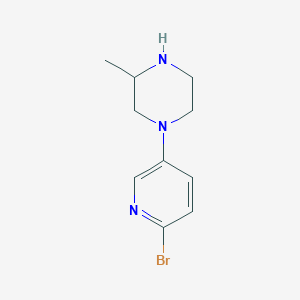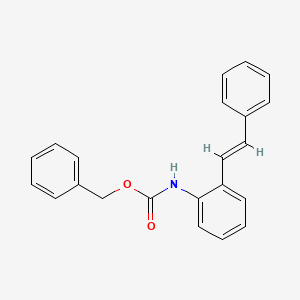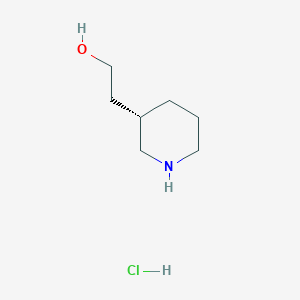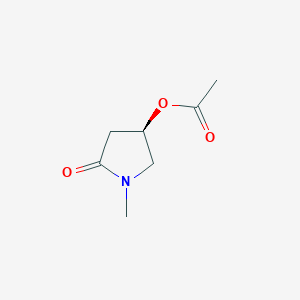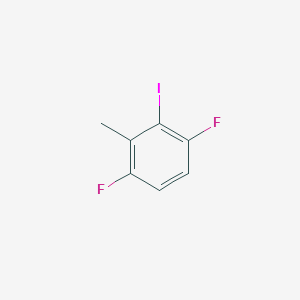
3,6-Difluoro-2-iodotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Difluoro-2-iodotoluene is an organic compound with the molecular formula C7H5F2I It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Difluoro-2-iodotoluene can be synthesized through various methods. One common approach involves the fluorination of 2-iodotoluene using a fluorinating agent such as Selectfluor. The reaction typically takes place in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Difluoro-2-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Selectfluor: Used for fluorination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Used in oxidation reactions to modify the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted toluenes.
Applications De Recherche Scientifique
3,6-Difluoro-2-iodotoluene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,6-Difluoro-2-iodotoluene in chemical reactions involves the activation of the iodine atom, which can act as a leaving group in substitution reactions. The presence of fluorine atoms can influence the compound’s reactivity by altering the electron density on the aromatic ring . In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodotoluene: Lacks fluorine atoms, making it less reactive in certain reactions.
3,5-Difluorotoluene: Does not contain an iodine atom, limiting its use in coupling reactions.
4-Fluoro-2-iodotoluene: Similar structure but different fluorine atom positions, leading to different reactivity.
Propriétés
Formule moléculaire |
C7H5F2I |
|---|---|
Poids moléculaire |
254.02 g/mol |
Nom IUPAC |
1,4-difluoro-2-iodo-3-methylbenzene |
InChI |
InChI=1S/C7H5F2I/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 |
Clé InChI |
CXVIGLRUTXFGIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1I)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)
